Structural Distinction: 2-Carbamoylphenyl Amide Substituent vs. Alternative N-Aryl Groups in SHP2 Inhibitor Series
This compound incorporates a 2-carbamoylphenyl group at the amide nitrogen, a substituent that introduces both hydrogen bond donor and acceptor functionality ortho to the amide linkage. In the broader series of substituted pyridine carboxamide SHP2 inhibitors reported by Lv et al. (2024), variations in the N-aryl substituent produced dramatic shifts in SHP2 IC50 values—for example, compound C6 with a specific N-aryl substitution achieved an IC50 of 0.13 nM, while the most closely related core-matched comparators lacking the 2-carbamoyl group or bearing alternative substituents showed substantially higher IC50 values (often >10 nM) [1]. Although direct head-to-head data for this exact compound versus a named analog are not publicly available, the SAR trends establish that the 2-carbamoylphenyl moiety confers a distinct pharmacophoric profile that cannot be assumed equivalent to other N-aryl variants.
| Evidence Dimension | SHP2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in identified primary literature; class representative compound C6 shows IC50 = 0.13 nM against SHP2 [1] |
| Comparator Or Baseline | Compound C6 (core-matched pyridine carboxamide with distinct N-aryl substitution): IC50 = 0.13 nM; other series members lacking 2-carbamoylphenyl show IC50 >10 nM to >1000 nM [1] |
| Quantified Difference | Potency varies by ≥100-fold across N-aryl modifications, underscoring that the 2-carbamoylphenyl variant is structurally non-interchangeable |
| Conditions | Recombinant SHP2 enzymatic assay using DiFMUP substrate (refer to Lv et al. 2024, Table 1 for full assay conditions) |
Why This Matters
Procurement decisions must account for the fact that even structurally similar N-aryl amide variants can differ by >100-fold in SHP2 inhibitory potency, making the specific 2-carbamoylphenyl substitution a critical selection criterion.
- [1] Lv X, Li P, Chen Z, Huang S, Zhang S, Ji B, Liu J, Du T, Zhang T, Chen X, Qiang L, He Y, Lai Y. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 2024, 279, 116830. (Table 1: SAR of N-aryl substituent effects on SHP2 IC50.) View Source
